molecular formula C16H17NO B14734367 2-(Naphthalen-2-ylamino)cyclohexanone CAS No. 5425-54-7

2-(Naphthalen-2-ylamino)cyclohexanone

Katalognummer: B14734367
CAS-Nummer: 5425-54-7
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: DXGWIMBXBZNJSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-2-ylamino)cyclohexanone is an organic compound with the molecular formula C16H17NO It is a derivative of cyclohexanone, where the amino group is substituted with a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylamino)cyclohexanone typically involves the reaction of cyclohexanone with 2-naphthylamine. One common method is the condensation reaction, where cyclohexanone and 2-naphthylamine are heated together in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Naphthalen-2-ylamino)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexanol derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-2-ylamino)cyclohexanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-2-ylamino)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Naphthalen-1-ylamino)cyclohexanone
  • 2-(Naphthalen-2-ylamino)nicotinic acid
  • 2-(Naphthalen-2-ylamino)benzoic acid

Uniqueness

2-(Naphthalen-2-ylamino)cyclohexanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

5425-54-7

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-(naphthalen-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C16H17NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15,17H,3-4,7-8H2

InChI-Schlüssel

DXGWIMBXBZNJSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.